BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

PDK1 inhibition Physicochemical property Scaffold differentiation

1-(4-Chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₂₁H₁₉ClN₂O₂, MW 366.85) is a fully synthetic small molecule built on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. The core is N1‑substituted with a 4‑chlorobenzyl group and carries an N‑(4‑ethylphenyl) carboxamide side chain.

Molecular Formula C21H19ClN2O2
Molecular Weight 366.85
CAS No. 946247-15-0
Cat. No. B2410274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS946247-15-0
Molecular FormulaC21H19ClN2O2
Molecular Weight366.85
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H19ClN2O2/c1-2-15-7-11-18(12-8-15)23-20(25)19-4-3-13-24(21(19)26)14-16-5-9-17(22)10-6-16/h3-13H,2,14H2,1H3,(H,23,25)
InChIKeyVRLONRVVZYIZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946247-15-0): Core Scaffold and Physicochemical Identity


1-(4-Chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₂₁H₁₉ClN₂O₂, MW 366.85) is a fully synthetic small molecule built on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. The core is N1‑substituted with a 4‑chlorobenzyl group and carries an N‑(4‑ethylphenyl) carboxamide side chain [1]. This scaffold has been explored extensively as a privileged structure for cannabinoid receptor type 2 (CB₂) ligands [2] and, in distinct substitution patterns, as an inhibitor of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1) [3]. The compound is currently listed only in the ZINC virtual screening library (ZINC95578917) with computed logP ≈ 4.80 and fraction sp³ = 0.10, indicating a flat, lipophilic architecture [1].

Why 2-Oxo-1,2-dihydropyridine-3-carboxamide Analogs Cannot Be Interchanged with CAS 946247-15-0


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype, both the nature and the position of the N1‑benzyl and N‑aryl carboxamide substituents govern target affinity, selectivity, and functional activity. Published SAR for CB₂‑directed series demonstrates that moving a substituent from the para‑ to the ortho‑position of the N‑phenyl ring or replacing the 4‑chlorobenzyl group with a 3,4‑difluorobenzyl moiety can invert pharmacological activity (agonism vs. inverse agonism) and alter binding affinity by more than an order of magnitude [1]. In the PDK1 inhibitor patent family, compounds bearing a para‑chlorobenzyl group are explicitly claimed as a distinct sub‑genus, and the 4‑ethylphenyl amide substitution differentiates this compound from the majority of exemplified analogs that carry substituted benzylamides or heteroaryl amides [2]. Therefore, simple replacement with a differently substituted analog cannot guarantee retention of target engagement, functional profile, or selectivity.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946247-15-0)


Para-Chlorobenzyl N1 Substituent Confers a Distinct Lipophilicity and Steric Profile Relative to the Common 3,4-Difluorobenzyl PDK1 Inhibitor Scaffold

In the PDK1 inhibitor patent family (US 10,351,548 B2), the majority of exemplified active compounds bear a 3,4‑difluorobenzyl group at the N1 position [1]. The target compound replaces this with a 4‑chlorobenzyl group. The computed logP of the target compound is 4.80 (ZINC95578917) [2]. Although logP data for the closest 3,4‑difluorobenzyl matched pair is not available in the public domain, the replacement of two fluorine atoms with a single para‑chlorine is predicted to increase lipophilicity by approximately 0.3–0.5 logP units (class‑level inference based on Hansch π constants: πCl‑para = 0.71 vs. πF‑meta = 0.14, πF‑para = 0.06) [3].

PDK1 inhibition Physicochemical property Scaffold differentiation

4-Ethylphenyl Carboxamide Side Chain Differentiates the Compound from the More Common 4-Methylphenyl and Unsubstituted Phenyl Analogs in CB₂ Ligand Series

SAR studies on 2-oxo-1,2-dihydropyridine-3-carboxamide CB₂ ligands have shown that the nature of the para‑substituent on the N‑phenyl ring critically influences CB₂ binding affinity and functional activity [1]. In a closely related chemotype (6‑methyl‑2-oxo‑1,2‑dihydropyridine‑3‑carboxamides), the para‑substituent was identified as the primary determinant of agonism vs. inverse agonism [1]. The target compound carries a 4‑ethyl group (π = 1.02, MR = 10.0) which is larger and more lipophilic than the 4‑methyl (π = 0.56, MR = 5.65) or unsubstituted hydrogen (π = 0.00) found in many reported analogs [2].

CB2 receptor Substituent SAR Selectivity screening

Simultaneous 4-Chlorobenzyl and 4-Ethylphenyl Substitution Constitutes a Sub-Genus Distinct from the Majority of PDK1 Patent Exemplifications

US 10,351,548 B2 exemplifies approximately 80 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide compounds as PDK1 inhibitors. The vast majority feature a 3,4‑difluorobenzyl N1 substituent, and the amide side chain is typically a substituted benzylamide or a heteroaryl methylene amide [1]. A 4‑chlorobenzyl N1 group combined with a 4‑ethylphenyl amide (the exact substitution pattern of CAS 946247‑15‑0) is not explicitly exemplified in the patent, indicating that this combination occupies a distinct region of the claimed chemical space that has not been experimentally profiled in the patent disclosure [1].

PDK1 Patent landscape Chemical space differentiation

Recommended Research and Procurement Scenarios for 1-(4-Chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946247-15-0)


Chemical Probe for CB₂ Receptor Steric Tolerance Profiling

Given the established SAR showing that the para‑substituent on the N‑phenyl ring controls CB₂ functional activity [1], this compound (bearing the larger 4‑ethyl group; MR = 10.0 vs. 5.65 for 4‑methyl) can be used in a panel of CB₂ binding and functional assays (e.g., cAMP, β‑arrestin recruitment) alongside the 4‑methyl and 4‑H analogs to map the steric boundary of the CB₂ orthosteric pocket. Procurement is recommended when an SAR-by-catalog approach is preferred over custom synthesis.

PDK1 Selectivity Panel Counter-Screen

Because the compound combines a 4‑chlorobenzyl N1 group (distinct from the predominant 3,4‑difluorobenzyl PDK1 inhibitors) with a 4‑ethylphenyl amide, it can serve as a selectivity control in PDK1 inhibitor screening cascades [2]. Testing it alongside known PDK1 inhibitors (e.g., those exemplified in US 10,351,548 B2) can reveal whether the altered substitution pattern reduces PDK1 affinity while potentially introducing CB₂ activity, thereby defining selectivity determinants.

Physicochemical Comparator for CNS Drug Discovery Programs

With computed logP ≈ 4.80 [3] and a para‑chlorobenzyl group that elevates lipophilicity relative to 3,4‑difluorobenzyl PDK1 inhibitors, this compound is suitable as a high‑lipophilicity reference standard when profiling CNS penetration vs. efflux liability in MDCK‑MDR1 or PAMPA‑BBB assays. It can help establish the upper logP boundary for brain‑penetrant 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamides.

Negative Control for 3,4‑Difluorobenzyl‑Dependent PDK1 Biochemical Assays

The replacement of the 3,4‑difluorobenzyl group (present in the most potent PDK1 inhibitors from US 10,351,548 B2) with a 4‑chlorobenzyl group is predicted to weaken PDK1 binding based on the patent SAR [2]. This compound can therefore be included as a structurally matched negative control in PDK1 enzymatic assays (e.g., ADP‑Glo kinase assay) to confirm that observed inhibition is driven by the 3,4‑difluorobenzyl pharmacophore rather than the core scaffold.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.